![molecular formula C14H14FN3O2 B2718986 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866897-49-6](/img/structure/B2718986.png)
6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has shown potential applications in drug development. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has been shown to inhibit the activity of various enzymes, including histone deacetylases and protein kinases.
Mecanismo De Acción
The mechanism of action of 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that this compound exerts its biological activity by modulating various signaling pathways in the cell. For example, it has been reported to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of certain enzymes. In addition, this compound has been shown to have a favorable toxicity profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is its potential applications in drug development. This compound has shown promising results in preclinical studies and may have therapeutic benefits in various diseases. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to synthesize this compound in large quantities, and its biological activity may be affected by factors such as pH and temperature.
Direcciones Futuras
There are several potential future directions for research on 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to determine its efficacy in various cancer types and to optimize its dosing and administration. In addition, this compound may have applications in the treatment of other diseases, such as inflammatory disorders and viral infections. Further research is also needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Conclusion:
In conclusion, 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has shown promising results in scientific research. It has potential applications in drug development and has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. Further research is needed to elucidate its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has been reported in various scientific journals. One of the most common methods involves the reaction of 4-fluorobenzylamine with 2,4-dioxo-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine in the presence of a suitable solvent and catalyst. The reaction proceeds under mild conditions and yields the desired product with high purity.
Propiedades
IUPAC Name |
6-[(4-fluorophenyl)methyl]-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c15-10-3-1-9(2-4-10)7-18-6-5-12-11(8-18)13(19)17-14(20)16-12/h1-4H,5-8H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBIWTAGJSXMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)NC2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

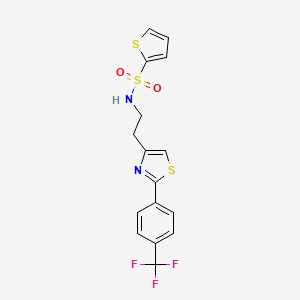
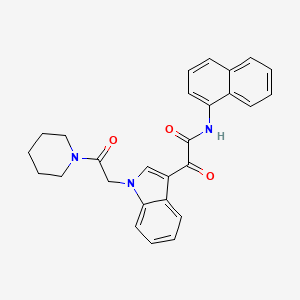
![3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B2718907.png)
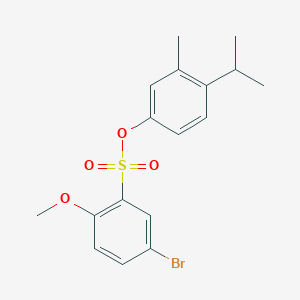
![2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2718910.png)
![7-Bromo-4-chloropyrazolo[1,5-a]pyridine](/img/structure/B2718911.png)
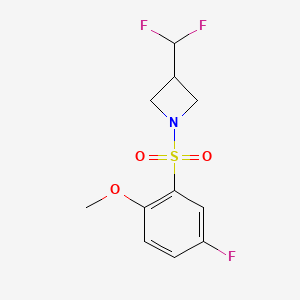
![3,4-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2718915.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2718916.png)
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2718917.png)
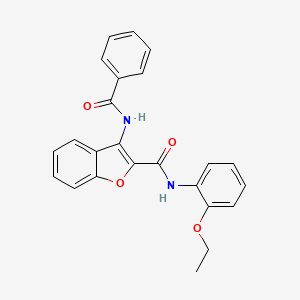
![N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide](/img/structure/B2718919.png)
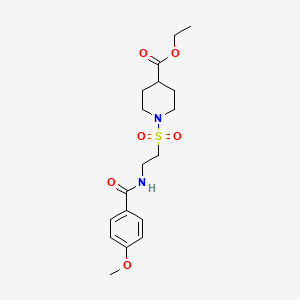
![1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2718926.png)